Esmirtazapine maleate
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Overview
Description
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Scientific Research Applications
Esmirtazapine in Insomnia Treatment
Esmirtazapine, a medication with high affinity for serotonin 5-HT2A and histamine-1 receptors, has been investigated primarily for its potential in treating insomnia. Studies have shown significant improvements in objective and patient-reported parameters of sleep onset, maintenance, and duration in non-elderly adult patients with primary insomnia. These improvements include reductions in wake time after sleep onset (WASO), improvements in total sleep time, and patient-reported sleep quality and satisfaction with sleep duration. Esmirtazapine was generally well tolerated in these studies, with minimal residual daytime effects and no observed rebound insomnia upon discontinuation (Ivgy-may et al., 2015).
Esmirtazapine for Postmenopausal Vasomotor Symptoms
Esmirtazapine has also been evaluated for the treatment of moderate to severe vasomotor symptoms (VMS) in postmenopausal women. Clinical trials have demonstrated that esmirtazapine significantly reduced the frequency and severity of moderate to severe VMS associated with menopause, suggesting its potential application in this area. The treatment was generally well tolerated in the study population (Birkhaeuser et al., 2019).
Esmirtazapine in Elderly Patients with Insomnia
A study focused on the long-term safety of esmirtazapine in elderly outpatients (aged ≥65 years) with insomnia. The study highlighted the tolerability of esmirtazapine in this demographic, with no significant safety concerns observed. Improvements from baseline in total sleep time, wake time after sleep onset, and sleep latency were noted, supporting its efficacy in treating insomnia in older adults (Ivgy-may et al., 2020).
properties
CAS RN |
680993-85-5 |
---|---|
Product Name |
Esmirtazapine maleate |
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3.C4H4O4/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |
InChI Key |
RPUBHMMISKEXSR-MLCLTIQSSA-N |
Isomeric SMILES |
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
Pictograms |
Irritant |
synonyms |
(N-methyl-11C)mirtazapine (S)-Mirtazapine 6 Azamianserin 6-azamianserin esmirtazapine mirtazapine Norset ORG 3770 Org 50081 ORG-3770 ORG3770 Remergil Remeron Rexer Zispin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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